molecular formula C18H18FN3O2S B6272552 4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-1H-indole CAS No. 256458-65-8

4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-1H-indole

Cat. No.: B6272552
CAS No.: 256458-65-8
M. Wt: 359.4
InChI Key:
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Description

4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-1H-indole is a chemical compound with significant potential in scientific research. This compound is known for its unique structure, which combines an indole core with a piperazine ring substituted with a 4-fluorobenzenesulfonyl group. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable tool in various fields of research.

Preparation Methods

The synthesis of 4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-1H-indole typically involves multiple steps, starting with the preparation of the indole core and the piperazine ring. The piperazine ring is then functionalized with a 4-fluorobenzenesulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or potassium carbonate. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-1H-indole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-1H-indole can be compared with other similar compounds, such as:

    4-piperazinylquinoline derivatives: These compounds also contain a piperazine ring and are studied for their antimicrobial and anticancer activities.

    Fluoroquinolones: These are a class of synthetic antimicrobial agents that share structural similarities with the indole compound and are used to treat bacterial infections.

    Sulfonylpiperazine derivatives: These compounds have a sulfonyl group attached to a piperazine ring and are explored for their potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-1H-indole' involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-(4-fluorobenzenesulfonyl)piperazine, which is then reacted with 1H-indole to yield the final product.", "Starting Materials": [ "4-fluorobenzenesulfonyl chloride", "piperazine", "1H-indole", "anhydrous dichloromethane", "anhydrous tetrahydrofuran", "triethylamine", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 4-fluorobenzenesulfonyl chloride (1.1 equiv) in anhydrous dichloromethane and add triethylamine (2 equiv) dropwise while stirring at 0°C.", "Step 2: Add piperazine (1 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add anhydrous tetrahydrofuran to the reaction mixture and stir for 30 minutes.", "Step 4: Add 1H-indole (1 equiv) to the reaction mixture and stir at room temperature for 12 hours.", "Step 5: Quench the reaction by adding saturated sodium bicarbonate solution and stir for 30 minutes.", "Step 6: Extract the organic layer with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.", "Step 7: Dry the organic layer over sodium sulfate and filter.", "Step 8: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography using ethyl acetate and hexane as eluent.", "Step 9: Dry the purified product over magnesium sulfate and filter to obtain the final product." ] }

CAS No.

256458-65-8

Molecular Formula

C18H18FN3O2S

Molecular Weight

359.4

Purity

95

Origin of Product

United States

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